molecular formula C21H33ClN4O B2700788 2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1185040-95-2

2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2700788
CAS No.: 1185040-95-2
M. Wt: 392.97
InChI Key: UPWZCECWUGKOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves multi-step chemical reactions, typically starting from adamantan-1-ol. The adamantane structure is functionalized through a series of reactions, including substitution and alkylation, to introduce the necessary functional groups.

Industrial Production Methods

In industrial settings, large-scale production employs similar synthetic routes, with optimizations for yield and purity. Industrial methods focus on scalable reaction conditions, cost-effective reagents, and purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Transforming functional groups to higher oxidation states.

  • Reduction: Adding electrons to functional groups, often yielding simpler structures.

  • Substitution: Replacing one functional group with another, facilitating derivative synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary but typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The reactions yield various derivatives of the compound, depending on the reagents and conditions. Oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has broad applications in scientific research:

  • Chemistry: As a precursor in synthesizing complex organic molecules.

  • Biology: In studies investigating cellular and molecular interactions.

  • Medicine: Potential therapeutic uses, including drug development and disease modeling.

  • Industry: Used in material science for the development of new polymers and nanomaterials.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. It interacts with proteins, enzymes, or receptors, influencing pathways critical for cellular functions. The exact pathways depend on its application, whether in therapeutic contexts or material science.

Comparison with Similar Compounds

2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to its adamantane core and imidazole-piperazine moiety. Similar compounds include:

  • 2-(adamantan-1-yl)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride: : Lacks the ethyl group on the imidazole ring.

  • 1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-(3r,5r,7r)-adamantan-1-ylethanone hydrochloride: : Has similar functional groups but different positional isomerism.

These differences confer distinct chemical reactivity and biological activity, making each compound suitable for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, marking it as a valuable tool in research and industry.

Properties

IUPAC Name

2-(1-adamantyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O.ClH/c1-2-23-4-3-22-20(23)25-7-5-24(6-8-25)19(26)15-21-12-16-9-17(13-21)11-18(10-16)14-21;/h3-4,16-18H,2,5-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWZCECWUGKOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.